

Comparative Toxicology Profile: 2-Amino-2-(3-tetrahydrofuranyl)ethanol and Key Structural Analogs

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 2-Amino-2-(3-tetrahydrofuranyl)ethanol |
| Cat. No.: | B113201 |

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A notable gap in publicly available toxicological data exists for **2-Amino-2-(3-tetrahydrofuranyl)ethanol**. Extensive searches for its toxicological profile, including acute, chronic, genetic, and reproductive toxicity, have yielded no specific experimental data. Safety Data Sheets (SDS) for this compound indicate that its toxicological properties have not been thoroughly investigated.

In light of this data gap, this guide provides a comparative toxicological overview of three structurally related amino alcohols: 2-Aminoethanol, 2-Amino-2-methyl-1-propanol, and Tetrahydrofurfurylamine. These compounds share key functional groups or structural motifs with **2-Amino-2-(3-tetrahydrofuranyl)ethanol** and can offer insights into its potential toxicological properties. This information is intended for researchers, scientists, and drug development professionals to inform preliminary safety assessments and guide future toxicological testing.

Comparative Toxicological Data

The following tables summarize the available quantitative toxicological data for the selected structural analogs.

Table 1: Acute Toxicity Data

| Compound | Test | Species | Route | LD50 / LC50 | Reference |
|-----------------------------|--------|------------|-------|-------------------------------|-----------|
| 2-Aminoethanol | LD50 | Rat | Oral | 1089 - 1720 mg/kg | [1][2] |
| LD50 | Rabbit | Dermal | | 1020 - 2504 mg/kg | [1][2] |
| LC50 | Rat | Inhalation | | > 51.3 mg/m ³ (8h) | [3] |
| 2-Amino-2-methyl-1-propanol | LD50 | Rat (male) | Oral | 2900 mg/kg | [4] |
| LD50 | Rabbit | Dermal | | > 2000 mg/kg | [5] |
| Tetrahydrofurfurylamine | N/A | N/A | N/A | Data not available | |

N/A: Not Available

Table 2: Genotoxicity Data

| Compound | Assay | System | Metabolic Activation | Result | Reference |
|-----------------------------|-------------------|----------------|----------------------|----------|-----------|
| 2-Aminoethanol | Ames Test | S. typhimurium | With & Without | Negative | [6] |
| Cytogenetic Assay | Rat Hepatocytes | Without | Negative | [6] | |
| Cytogenetic Assay | Human Lymphocytes | Without | Slightly Positive | [6] | |
| 2-Amino-2-methyl-1-propanol | In vitro Assays | N/A | N/A | Negative | [7] |
| N-(Aminoethyl)ethanolamine* | Micronucleus Test | Mouse | In vivo | Negative | [3] |

*Data for a related ethanolamine, N-(Aminoethyl)ethanolamine, is included for comparative purposes.

Table 3: Reproductive and Developmental Toxicity Data

| Compound | Study Type | Species | NOAEL | Effects Observed | Reference |
|-----------------------------|----------------|---------|------------------------------------|--|-----------|
| 2-Aminoethanol | Two-Generation | Rat | 300 mg/kg/day (parental/fertility) | No adverse effects on fertility or reproductive performance. | [6] |
| Two-Generation | Rat | | 1000 mg/kg/day (developmental) | No development toxicity in pups. | [6] |
| Developmental | Rat | | 120 mg/kg/day (maternal) | Decreased feed consumption and body weight gain in dams at higher doses. | [6] |
| Developmental | Rat | | 450 mg/kg/day (developmental) | No evidence of developmental toxicity. | [6] |
| 2-Amino-2-methyl-1-propanol | Screening | Rat | 100 mg/kg/day (reproductive) | Post-implantation loss at maternally toxic doses. | [4][8] |
| Screening | Rat | | 100 mg/kg/day (male systemic) | Liver effects at higher doses. | [4] |

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the interpretation and replication of data. Below are summaries of standard protocols.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance's toxicity.

- **Animal Selection:** Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted (food, but not water) prior to dosing.
- **Dose Administration:** The test substance is administered orally by gavage in a single dose. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observation:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
- **Stepwise Procedure:** The procedure proceeds sequentially based on the outcome of the initial dose. If mortality is observed, the test is repeated at a lower dose. If no mortality occurs, a higher dose is tested. This continues until the toxicity class can be determined.
- **Pathology:** All animals are subjected to gross necropsy at the end of the observation period.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Culture:** Adherent or suspension cells are cultured in appropriate media and conditions.
- **Cell Seeding:** Cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

- Compound Exposure: The test compound is serially diluted and added to the wells. Control wells (vehicle control, positive control for toxicity) are included.
- Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
- Formazan Solubilization: After a further incubation period, the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO, isopropanol).
- Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the control.

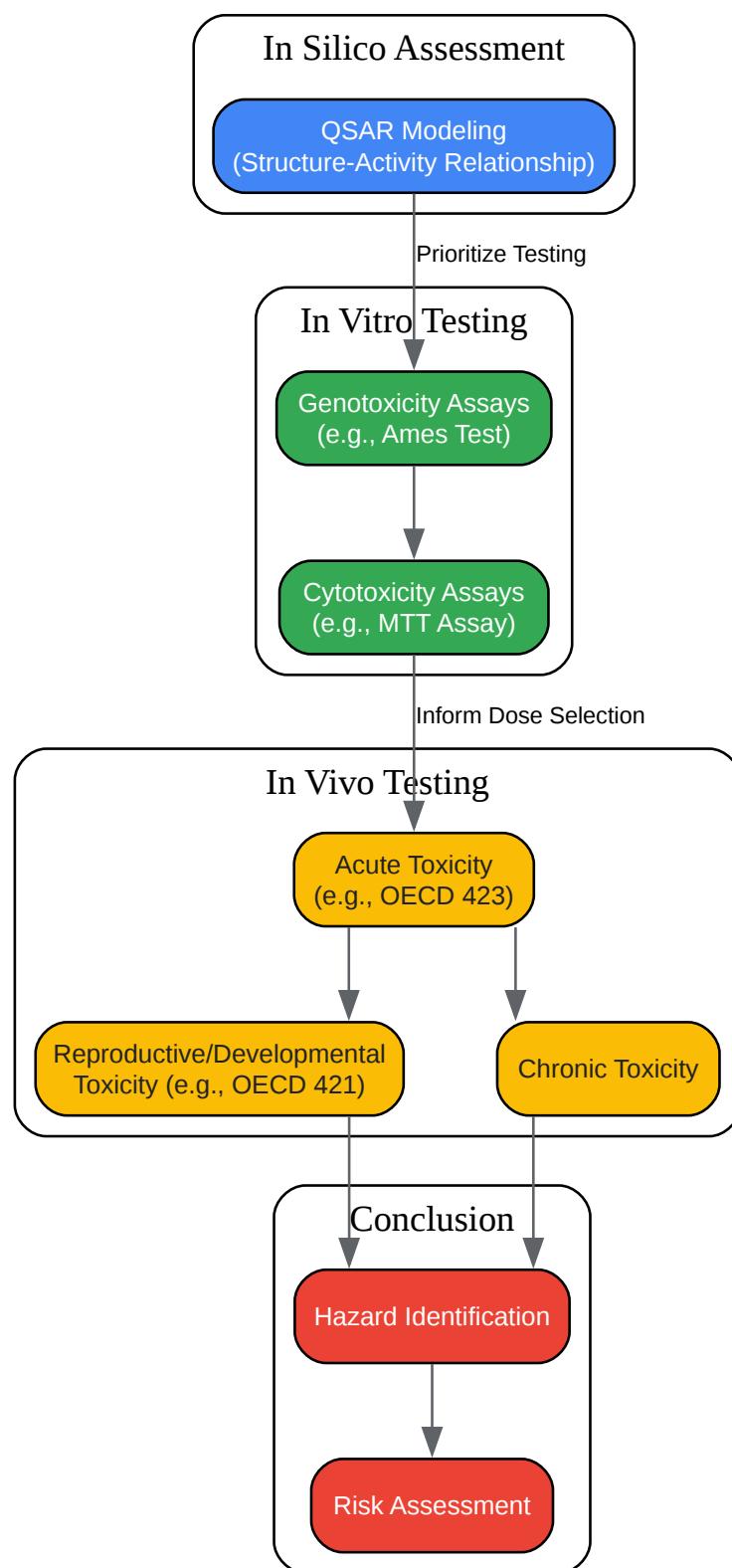
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test uses amino acid-requiring strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations.

- Bacterial Strains: A set of specific bacterial strains with known mutations in the histidine (*Salmonella*) or tryptophan (*E. coli*) operon are used.
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.
- Exposure: The test compound, bacterial culture, and S9 mix (if used) are combined in a test tube with molten top agar.
- Plating: The mixture is poured onto minimal glucose agar plates.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

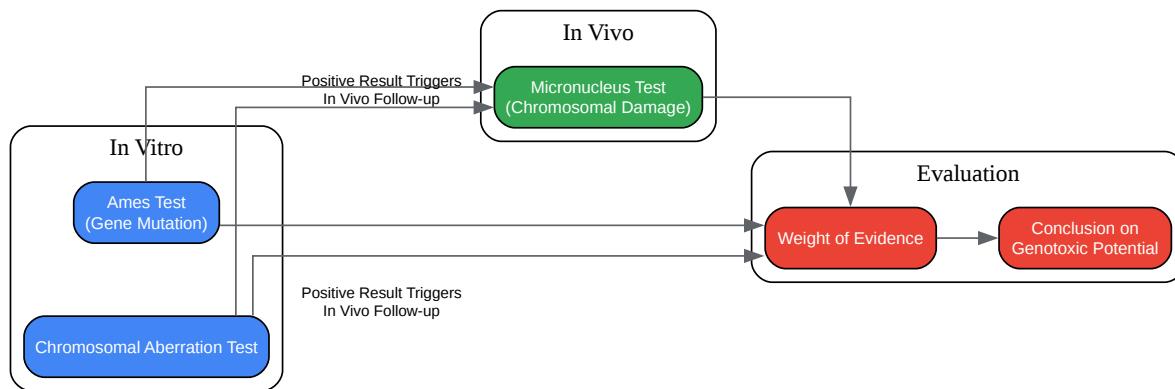
Visualizations

General Experimental Workflow for Toxicological Assessment

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Caption: A generalized workflow for the toxicological assessment of a chemical compound.

Logical Relationship for Genotoxicity Assessment



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Caption: A decision-making workflow for assessing the genotoxic potential of a substance.

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